Synthesis and Characterization of 1,1'-Carbonylbis(3-methylimidazolium) Triflate: A Technical Guide
Synthesis and Characterization of 1,1'-Carbonylbis(3-methylimidazolium) Triflate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1'-Carbonylbis(3-methylimidazolium) triflate, a highly efficient reagent for aminoacylations. The document details the synthetic protocol, purification methods, and extensive characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Furthermore, it explores the application of this reagent in the synthesis of chiral molecules, with a specific focus on its relevance to the development of pilocarpine analogs and their interaction with muscarinic acetylcholine receptors, a critical signaling pathway in various physiological processes.
Introduction
1,1'-Carbonylbis(3-methylimidazolium) triflate, also known as bis(trifluoromethanesulfonate), is a powerful activating agent used in organic synthesis. Its high reactivity makes it particularly suitable for aminoacylation reactions, a fundamental process in peptide synthesis and the modification of bioactive molecules. This guide serves as a detailed resource for researchers utilizing this reagent, providing the necessary information for its preparation, handling, and application in synthetic and medicinal chemistry.
Synthesis and Purification
The synthesis of 1,1'-Carbonylbis(3-methylimidazolium) triflate is achieved through the reaction of 1,1'-carbonylbisimidazole with fresh methyl triflate. The reaction is typically carried out in nitromethane at a controlled temperature.
Experimental Protocol: Synthesis
Materials:
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1,1'-Carbonylbisimidazole
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Methyl triflate (freshly distilled)
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Nitromethane (anhydrous)
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Anhydrous ether (for washing)
Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,1'-carbonylbisimidazole in anhydrous nitromethane.
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Cool the solution to 10 °C in an ice-water bath.
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Slowly add fresh methyl triflate to the stirred solution under a nitrogen atmosphere. It is crucial to use fresh methyl triflate to avoid contamination with triflic acid[1].
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Allow the reaction to proceed at 10 °C for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC or NMR of an aliquot).
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Upon completion, the product can be used in situ in the nitromethane solution or isolated as a solid.
Experimental Protocol: Purification
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To isolate the solid product, remove the nitromethane solvent under reduced pressure (in vacuo)[1].
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Wash the resulting solid with anhydrous ether to remove any unreacted starting materials and impurities. The product is insoluble in ether[1].
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Dry the purified white to off-white solid under high vacuum to remove residual solvents.
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Store the final product under anhydrous conditions, either as a solid or as a solution in dry nitromethane, as it is reactive with water[1].
Physicochemical and Spectroscopic Characterization
A thorough characterization of 1,1'-Carbonylbis(3-methylimidazolium) triflate is essential for confirming its identity and purity.
Physicochemical Properties
The quantitative physicochemical data for 1,1'-Carbonylbis(3-methylimidazolium) triflate is summarized in the table below.
| Property | Value | Reference |
| Appearance | White to Off-White Solid | [1] |
| Molecular Formula | C11H12F6N4O7S2 | |
| Molecular Weight | 490.36 g/mol | |
| Solubility | Soluble in nitromethane, chloroform; Insoluble in ether | [1] |
| Reactivity | Reacts with water | [1] |
Spectroscopic Data
The ¹H NMR spectrum provides characteristic signals for the protons in the imidazolium ring and the methyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.86 | s | 2H | N-CH-N protons |
| 7.44 | m | 2H | Imidazole C4/C5-H |
| 7.16 | m | 2H | Imidazole C4/C5-H |
| 4.00 | s | 6H | N-CH₃ protons |
| Solvent: CDCl₃[1] |
The ¹⁹F NMR spectrum is crucial for characterizing the triflate anion. For triflate-containing ionic liquids, a characteristic signal is typically observed around -79 ppm[2].
Application in the Synthesis of Pilocarpine Analogs and Relevance to Drug Development
1,1'-Carbonylbis(3-methylimidazolium) triflate is a highly effective reagent for aminoacylations, a key reaction in the synthesis of modified peptides and other bioactive molecules[1]. A notable application is in the synthesis of chiral pilocarpine analogs via a C-8 ketone intermediate[1].
Pilocarpine and its Signaling Pathway
Pilocarpine is a muscarinic receptor agonist used in the treatment of glaucoma and dry mouth. It primarily acts on M1 and M3 muscarinic acetylcholine receptors. The activation of these receptors initiates a G-protein coupled signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, triggers an increase in intracellular calcium levels, activating nitric oxide synthase (NOS) and cyclooxygenase (COX), ultimately leading to the production of nitric oxide (NO) and prostaglandins.
Synthesis of Pilocarpine Analogs and Drug Development
The development of pilocarpine analogs is a key strategy in drug discovery to improve efficacy, selectivity, and pharmacokinetic properties. The use of potent aminoacylating agents like 1,1'-Carbonylbis(3-methylimidazolium) triflate allows for the efficient and stereoselective introduction of various amino acid moieties into the pilocarpine scaffold. This chemical modification can lead to analogs with altered binding affinities for muscarinic receptor subtypes, potentially resulting in more targeted therapeutic effects with fewer side effects. The ability to rapidly synthesize a library of such analogs is crucial for structure-activity relationship (SAR) studies, which are fundamental to modern drug development.
Conclusion
1,1'-Carbonylbis(3-methylimidazolium) triflate is a valuable and highly reactive reagent for aminoacylation reactions. This guide has provided a detailed overview of its synthesis, purification, and characterization. Its application in the synthesis of pilocarpine analogs highlights its importance in medicinal chemistry and drug development for targeting specific signaling pathways. The methodologies and data presented herein are intended to support researchers in the effective utilization of this powerful synthetic tool.
